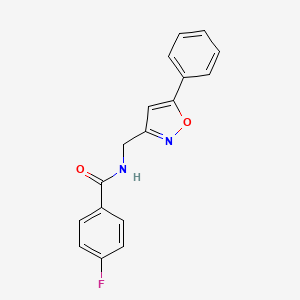![molecular formula C19H22FNO3 B2631912 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide CAS No. 1105229-10-4](/img/structure/B2631912.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” is a chemical compound with the molecular formula C19H22FNO3 . It is structurally similar to other compounds such as “N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide” and "Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate" .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” can be analyzed based on its molecular formula C19H22FNO3 . It contains 19 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Structural Factors in Lithium Phenolates The study explored the aggregation structures of lithium phenolates in weakly polar aprotic solvents, crucial for understanding their chemical behavior in various conditions, including those involving compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide (Jackman & Smith, 1988).
Photoreactions and Crystal Structures
Crystal Structures of NLO Materials The study detailed the crystal structures and packing of materials related to the 3,5-dimethylphenoxy and 2-fluorophenoxy compounds, underlining the importance of such structures in the field of octupolar nonlinear optics (Boese et al., 2002).
Photoreactions of N,N-Dimethylpyruvamide Investigating the photoreactions of N,N-dimethylpyruvamide, which shares structural similarities with the compound , provided insights into the complex photochemical behavior of related compounds (Shima et al., 1984).
Receptor Binding and Antibacterial Properties
Chronobiotic Activity of Related Compounds A study on fluoren-9-yl ethyl amides, which shares a resemblance in structural complexity, highlights its role in receptor binding and chronobiotic properties, indicating the compound's potential in pharmacology (Epperson et al., 2004).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13-10-14(2)12-16(11-13)23-9-8-21-19(22)15(3)24-18-7-5-4-6-17(18)20/h4-7,10-12,15H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOYCDGZAWUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)
![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)